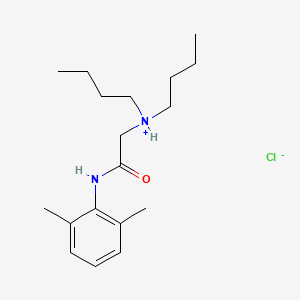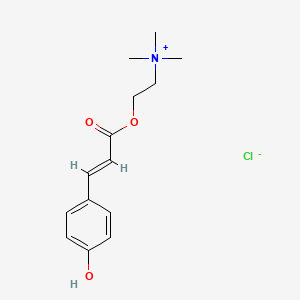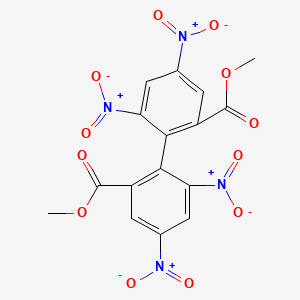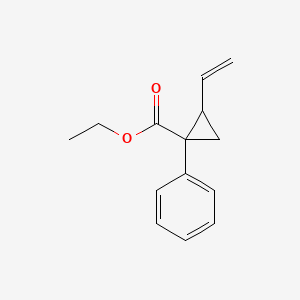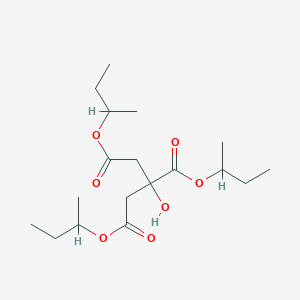![molecular formula C24H27N2O.Cl<br>C24H27ClN2O B14442002 2-[4-[2-[4-[benzyl(ethyl)amino]phenyl]ethenyl]pyridin-1-ium-1-yl]ethanol;chloride CAS No. 77769-98-3](/img/structure/B14442002.png)
2-[4-[2-[4-[benzyl(ethyl)amino]phenyl]ethenyl]pyridin-1-ium-1-yl]ethanol;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-[2-[4-[benzyl(ethyl)amino]phenyl]ethenyl]pyridin-1-ium-1-yl]ethanol;chloride is a complex organic compound that belongs to the class of quaternary ammonium salts. This compound features a pyridinium core with various substituents, including a benzyl(ethyl)amino group and an ethanol moiety. The chloride ion serves as the counterion to balance the positive charge on the pyridinium nitrogen.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[2-[4-[benzyl(ethyl)amino]phenyl]ethenyl]pyridin-1-ium-1-yl]ethanol;chloride typically involves multiple steps:
Formation of the Pyridinium Core: The pyridinium core can be synthesized through the reaction of pyridine with an appropriate alkylating agent.
Introduction of the Benzyl(ethyl)amino Group: This step involves the reaction of the pyridinium intermediate with benzyl chloride and ethylamine under basic conditions.
Addition of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where the pyridinium intermediate reacts with a vinyl halide in the presence of a palladium catalyst.
Attachment of the Ethanol Moiety: The final step involves the reaction of the intermediate with ethylene oxide to introduce the ethanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol derivatives.
Reduction: Reduction reactions can target the pyridinium core, converting it to a dihydropyridine derivative.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.
Major Products
Oxidation: Benzyl alcohol derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学的研究の応用
2-[4-[2-[4-[benzyl(ethyl)amino]phenyl]ethenyl]pyridin-1-ium-1-yl]ethanol;chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as ionic liquids and polymers.
作用機序
The mechanism of action of 2-[4-[2-[4-[benzyl(ethyl)amino]phenyl]ethenyl]pyridin-1-ium-1-yl]ethanol;chloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with cellular membranes, proteins, and nucleic acids.
Pathways Involved: It may disrupt cellular processes by altering membrane permeability, inhibiting enzyme activity, or interfering with DNA replication.
類似化合物との比較
Similar Compounds
2-Benzylaminoethanol: Shares the benzylamino group but lacks the pyridinium core and ethenyl group.
N-Benzylethanolamine: Similar structure but without the pyridinium and ethenyl groups.
Pyridinium Salts: A broad class of compounds with a pyridinium core but different substituents.
Uniqueness
2-[4-[2-[4-[benzyl(ethyl)amino]phenyl]ethenyl]pyridin-1-ium-1-yl]ethanol;chloride is unique due to its combination of a pyridinium core, benzyl(ethyl)amino group, and ethenyl group, which confer distinct chemical and biological properties.
特性
CAS番号 |
77769-98-3 |
|---|---|
分子式 |
C24H27N2O.Cl C24H27ClN2O |
分子量 |
394.9 g/mol |
IUPAC名 |
2-[4-[2-[4-[benzyl(ethyl)amino]phenyl]ethenyl]pyridin-1-ium-1-yl]ethanol;chloride |
InChI |
InChI=1S/C24H27N2O.ClH/c1-2-26(20-23-6-4-3-5-7-23)24-12-10-21(11-13-24)8-9-22-14-16-25(17-15-22)18-19-27;/h3-17,27H,2,18-20H2,1H3;1H/q+1;/p-1 |
InChIキー |
HWXYWDWTXBHFJQ-UHFFFAOYSA-M |
異性体SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)/C=C/C3=CC=[N+](C=C3)CCO.[Cl-] |
正規SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C=CC3=CC=[N+](C=C3)CCO.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


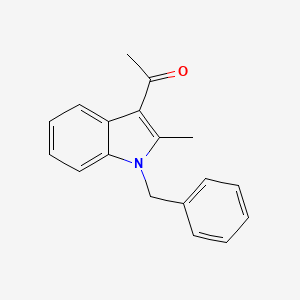
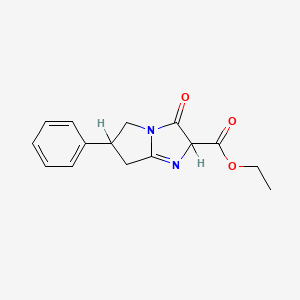
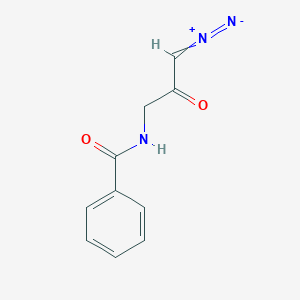

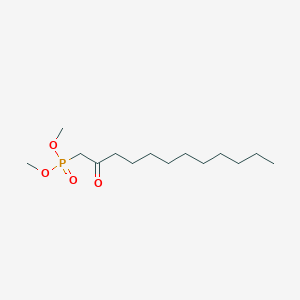
![1H,3H-[1,3]Oxazolo[3,4-a]benzimidazole](/img/structure/B14441950.png)

![3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbonitrile](/img/structure/B14441958.png)
